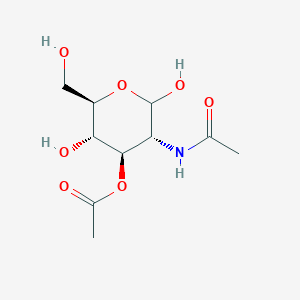

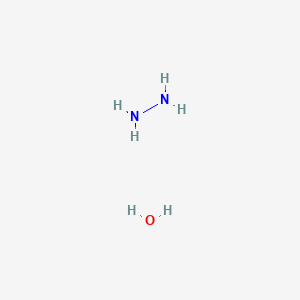

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

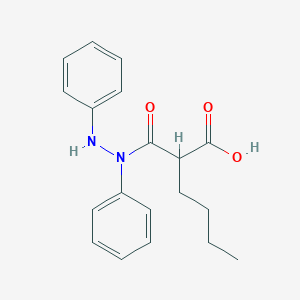

The synthesis of derivatives related to 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose involves strategic chemical modifications to achieve desired properties or reactivities. A notable approach involves the use of glycosyl donors derived from D-mannose, leading to the formation of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose and its α-glucosyl chloride counterpart, showcasing the complexity and versatility of synthetic strategies in this domain (Pavliak & Kováč, 1991).

Molecular Structure Analysis

High-resolution mass spectrometry has been utilized to elucidate the molecular structure and fragmentation pathways of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose, revealing detailed insights into its chemical behavior and structural characteristics (Dougherty et al., 1973).

Chemical Reactions and Properties

One-pot synthesis methods have been developed for 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose, showcasing the compound's versatility and reactivity in facilitating the formation of glycosidic linkages, pivotal for further chemical transformations (Pertel et al., 2018).

Wissenschaftliche Forschungsanwendungen

Chemically Modified Glucans

Chemically modified glucans, through derivatization processes such as acetylation, have shown a significant increase in solubility and, consequently, altered biological activities. These activities include enhanced antioxidation, anticoagulation, antitumor, and antiviral properties. The modification improves the technological and biological applicability of D-glucans in pharmaceutical sectors, suggesting that similar modifications on glucopyranose derivatives could yield compounds with significant bioactivity and potential for human disease treatment and prevention (Kagimura et al., 2015).

Cyclodextrins and Derivatives

The study of cyclodextrins, cyclic oligosaccharides that can form host–guest type inclusion complexes, demonstrates the utility of glucopyranose subunits in various scientific and industrial applications. Cyclodextrins and their derivatives exhibit a wide range of utilities in pharmaceuticals, drug delivery systems, and other areas due to their ability to alter the physical and chemical properties of molecules through complexation. This versatility underscores the potential applications of specific glucopyranose derivatives like 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose in creating novel solutions for scientific problems (Sharma & Baldi, 2016).

Acetylation in Bacterial Metabolism

Research into the acetylation mechanisms in bacteria, particularly involving GCN5-related N-acetyltransferases, highlights the significance of acetyl groups in regulating cellular pathways. This includes gene expression, protein synthesis, detoxification, and virulence. Such studies provide insights into how acetylated compounds, potentially including specific glucopyranose derivatives, could play roles in bacterial physiology and the development of antibacterial agents (Burckhardt & Escalante-Semerena, 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Warning" . Precautionary statements include P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) .

Eigenschaften

IUPAC Name |

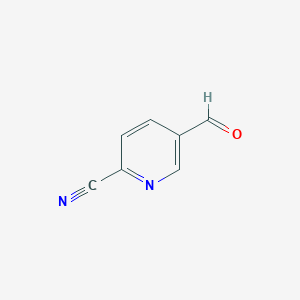

[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO7/c1-4(13)11-7-9(17-5(2)14)8(15)6(3-12)18-10(7)16/h6-10,12,15-16H,3H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJNXDFAPWSUSI-WWGUJXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)